3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
The compound “3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative . Chalcones are a class of compounds with strong electron donor-acceptor interactions, where the donor and acceptor moieties are separated by a keto-vinyl bridge .
Molecular Structure Analysis
The molecular structure of this compound has been characterized on the basis of spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .Physical And Chemical Properties Analysis
The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of similar compounds have been investigated . A significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFJWHWYPOZAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304613 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
19132-98-0 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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